REACTION_SMILES
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[Cl:19][S:20](=[O:21])(=[O:22])[c:23]1[n:24][n:25]2[c:26]([O:33][CH2:34][CH3:35])[n:27][c:28]([F:32])[cH:29][c:30]2[n:31]1.[Cl:1][c:2]1[c:3]([NH2:12])[c:4]([C:5](=[O:6])[O:7][CH3:8])[cH:9][cH:10][cH:11]1.[Cl:36][CH2:37][Cl:38].[cH:13]1[cH:14][cH:15][n:16][cH:17][cH:18]1>>[Cl:1][c:2]1[c:3]([NH:12][S:20](=[O:21])(=[O:22])[c:23]2[n:24][n:25]3[c:26]([O:33][CH2:34][CH3:35])[n:27][c:28]([F:32])[cH:29][c:30]3[n:31]2)[c:4]([C:5](=[O:6])[O:7][CH3:8])[cH:9][cH:10][cH:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOc1nc(F)cc2nc(S(=O)(=O)Cl)nn12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1cccc(Cl)c1N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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|
Type
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product
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Smiles
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CCOc1nc(F)cc2nc(S(=O)(=O)Nc3c(Cl)cccc3C(=O)OC)nn12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |